molecular formula C12H17NO2 B13604249 2-(4-(Dimethylamino)phenyl)butanoic acid

2-(4-(Dimethylamino)phenyl)butanoic acid

Cat. No.: B13604249
M. Wt: 207.27 g/mol
InChI Key: RUOCONOTVDYHSS-UHFFFAOYSA-N
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Description

2-(4-(Dimethylamino)phenyl)butanoic acid is an organic compound with a molecular formula of C12H17NO2 It is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Dimethylamino)phenyl)butanoic acid can be achieved through several methods. One common approach involves the alkylation of 4-(dimethylamino)benzaldehyde with a suitable butanoic acid derivative under basic conditions. The reaction typically proceeds via a nucleophilic addition mechanism, followed by acidification to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Dimethylamino)phenyl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(4-(Dimethylamino)phenyl)butanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-(Dimethylamino)phenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function. The phenyl ring provides hydrophobic interactions, while the butanoic acid moiety can form ionic bonds with target sites.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(Dimethylamino)phenyl)propanoic acid
  • 2-(4-(Dimethylamino)phenyl)pentanoic acid
  • 2-(4-(Dimethylamino)phenyl)hexanoic acid

Uniqueness

2-(4-(Dimethylamino)phenyl)butanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

2-[4-(dimethylamino)phenyl]butanoic acid

InChI

InChI=1S/C12H17NO2/c1-4-11(12(14)15)9-5-7-10(8-6-9)13(2)3/h5-8,11H,4H2,1-3H3,(H,14,15)

InChI Key

RUOCONOTVDYHSS-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=C(C=C1)N(C)C)C(=O)O

Origin of Product

United States

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